N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Conventions for Polyheterocyclic Systems
The compound’s name derives from IUPAC guidelines for heterocyclic systems, which prioritize heteroatoms in the order oxygen > sulfur > nitrogen > phosphorus . The parent structure is the 1,3-thiazole ring, a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3). Substituents are numbered to minimize locants, with the oxadiazole and furan groups treated as prefixes.
Key nomenclature features include:
- Thiazole Core : The base structure is 1,3-thiazol-2(3H)-ylidene, indicating a partially saturated thiazole ring with a double bond at position 2 and a hydrogen at position 3.
- Oxadiazole Substituent : At position 5 of the thiazole, a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group is attached. The oxadiazole is numbered such that oxygen occupies position 1, followed by nitrogens at positions 2 and 4 .
- Furan Carboxamide : Position 2 of the thiazole bears a furan-2-carboxamide group, with the Z-configuration specified for the imine double bond.
The full name adheres to the format:
Parent ring (thiazole) + substituents (oxadiazole, furan) + stereochemistry (Z) + functional groups (carboxamide) .
Structural Characterization of Oxadiazole-Thiazole-Furan Hybrid Architectures
The molecule integrates three heterocyclic systems (Figure 1):
Thiazole Core
- Ring Structure : A five-membered 1,3-thiazole with sulfur (position 1) and nitrogen (position 3).
- Substituents :
- Position 4 : Methyl group (-CH₃).
- Position 5 : 1,2,4-Oxadiazole linked via a phenyl group.
1,2,4-Oxadiazole Moiety
- Heteroatoms : Oxygen (position 1) and two nitrogens (positions 2 and 4) .
- Substituent : 4-Fluorophenyl group at position 3.
Furan Carboxamide
- Furan Ring : Oxygen at position 2.
- Carboxamide : -CONH- group attached to the thiazolylidene nitrogen.
Synthetic Insights :
The oxadiazole-thiazole linkage likely forms via cyclization of a thioamide precursor with a nitrile oxide, while the furan carboxamide arises from condensation of furan-2-carboxylic acid with the thiazolylidene amine .
Z-Isomer Configuration Analysis in Thiazolylidene Systems
The Z-configuration of the thiazolylidene double bond is determined using the Cahn-Ingold-Prelog (CIP) rules :
Priority Assignment :
- Higher Priority Groups :
- Furan carboxamide (-CONHC₄H₃O) vs. methyl-thiazole fragment.
- Stereochemistry : The carboxamide group (higher atomic weight at carbonyl oxygen) and the 4-methyl-thiazole-5-oxadiazole substituent occupy the same side of the double bond.
- Higher Priority Groups :
Spectroscopic Validation :
- Nuclear Overhauser Effect (NOE) : Enhancements between the methyl group (position 4) and the oxadiazole phenyl protons confirm their spatial proximity, consistent with the Z-isomer .
- X-ray Crystallography : Bond angles and torsion angles around the double bond resolve the configuration unambiguously.
Thermodynamic Stability : The Z-isomer is stabilized by intramolecular hydrogen bonding between the carboxamide NH and the oxadiazole’s nitrogen lone pairs, reducing steric strain between the methyl and phenyl groups.
Properties
Molecular Formula |
C17H11FN4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11FN4O3S/c1-9-13(26-17(19-9)21-15(23)12-3-2-8-24-12)16-20-14(22-25-16)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23) |
InChI Key |
HJTWYUUKHUTNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Carboxylic Acid Cyclization
Method :
-
React 4-fluorobenzonitrile with hydroxylamine hydrochloride to form N'-hydroxy-4-fluorobenzimidamide .
-
Treat with 2-chloroacetyl chloride in the presence of K₂CO₃ to form the oxadiazole ring via cyclization.
Conditions :
Microwave-Assisted Synthesis
Method :
-
Combine 4-fluorophenylacetic acid hydrazide with furan-2-carbonyl chloride.
-
Cyclize using propionic anhydride under microwave irradiation (300 W, 10 min).
Construction of the 4-Methylthiazole Moiety
The 4-methyl-1,3-thiazole component is synthesized via Hantzsch thiazole synthesis.
Hantzsch Thiazole Formation
Method :
-
React α-bromo-4-methylacetophenone with thiourea in ethanol.
-
Neutralize with NaHCO₃ to precipitate the thiazole intermediate.
Conditions :
-
Solvent: Ethanol.
-
Temperature: Reflux (78°C, 6 h).
Yield : 80–85%.
Coupling of Oxadiazole-Thiazole Intermediate with Furan-2-Carboxamide
The final step involves forming the carboxamide bond between the thiazole and furan groups.
Carbodiimide-Mediated Coupling
Method :
-
Activate furan-2-carboxylic acid with EDC·HCl and DMAP in anhydrous DMF.
-
React with the oxadiazole-thiazole amine intermediate at 0–5°C.
Conditions :
One-Pot Tandem Reaction
Method :
-
Combine preformed 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine with 4-methylthiazole-2-carbonyl chloride.
Optimization and Challenges
Key Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazole or oxadiazole rings, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide may exhibit anticancer properties. Preliminary studies suggest that it may inhibit specific protein interactions critical in various cancer pathways. Further empirical studies are needed to elucidate the precise mechanisms of action and therapeutic potential in oncology.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been documented for their effectiveness against various microbial strains. The presence of the oxadiazole ring may enhance this activity by interacting with biological targets involved in microbial resistance .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of appropriate precursors under acidic or basic conditions.
- Thiazole Formation : The thiazole moiety is synthesized via cyclization reactions involving thioketones or thioamides.
- Final Coupling : The furan derivative is coupled with the thiazole and oxadiazole intermediates to yield the final product.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in their molecular structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-methylbenzamide | Contains a fluorine atom; similar benzamide core | Potential anti-cancer properties |
| Clomazone | Contains a sulfonamide group; used as herbicide | Herbicidal activity |
| Imidacloprid | A nitro-substituted compound; used as insecticide | Insecticidal activity |
These comparisons highlight the unique combination of oxadiazole and thiazole rings in this compound that may confer distinct biological activities.
Future Research Directions
Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for exploration include:
- Mechanistic Studies : Understanding how this compound interacts with specific biological targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- Spectral Data: IR bands at 1243–1258 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) are absent in the target compound due to its distinct substitution pattern.
Compound B : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones ()
- Key Differences : Replaces the oxadiazole with a triazole-thione system. The sulfonyl group increases polarity but reduces metabolic stability compared to the fluorophenyl-oxadiazole in the target compound.
- Tautomerism : Exists as thione-thiol tautomers, unlike the rigid oxadiazole-thiazole system in the target compound.
Thiazole-Based Analogues
- Compound C: N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide () Key Differences: Substitutes the oxadiazole with a methoxybenzyl-aminoethyl chain, diminishing π-π stacking capacity. The absence of the 4-fluorophenyl group reduces hydrophobic interactions.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.5 | 2.9 |
| Hydrogen Bond Acceptors | 7 | 4 | 6 | 5 |
| Heterocyclic Cores | Thiazole-Oxadiazole | Oxadiazole | Triazole | Thiazole |
| Spectral IR (C=O) | Absent | 1663–1682 cm⁻¹ | Absent | 1680 cm⁻¹ |
Notes:
- The target compound’s higher LogP (3.2) suggests superior membrane permeability compared to analogues.
- The absence of C=O IR bands in the target compound aligns with its unique tautomeric stabilization.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is more complex than triazole derivatives () due to the need for precise regioselective cyclization.
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound characterized by multiple functional groups. Its structure suggests potential biological activity, particularly due to the presence of heterocycles such as thiazole and oxadiazole, which are often linked to pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.4 g/mol. Its structural complexity includes:
- Oxadiazole ring : Known for its role in various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antitumor activities. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation in various lines, including Mia PaCa-2 and PANC-1. A structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly affect their potency against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 5.0 | Strong inhibition of cell growth |
| Compound B | PANC-1 | 7.5 | Moderate inhibition |
| N-(2Z)... | RKO | 6.0 | Comparable to established drugs |
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The disk diffusion method was utilized to assess the efficacy of these compounds, showing promising results .
Anti-inflammatory Potential
The compound's ability to act as an inhibitor for TNFα and TNFR1 complexes has been explored. In silico studies suggest that it can serve as a selective anti-inflammatory agent, potentially impacting conditions characterized by chronic inflammation .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar compounds:
- Case Study on Antitumor Activity : A recent study focused on the synthesis of related thiazole derivatives showed that structural modifications could enhance antitumor efficacy significantly. Compounds were tested against human tumor cell lines with varying degrees of success in inhibiting growth .
- Antimicrobial Testing : The antimicrobial activity was evaluated using the disk diffusion method against E. coli, S. aureus, and C. albicans. Results indicated that certain derivatives exhibited significant zones of inhibition compared to control substances.
- In Silico Analysis : Molecular docking studies revealed potential binding interactions between the compound and target proteins involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Condensation : Reacting furan-2-carboxamide derivatives with thiazole precursors under controlled pH and temperature to form the (Z)-configured imine bond .
- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates with 4-fluorophenyl-substituted nitriles using microwave-assisted methods to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR (1H/13C) : Confirms substituent positions, hybridization (e.g., thiazole C=N), and stereochemistry .
- FTIR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-F at ~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening assays are applicable?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can reaction yields for the thiazole-oxadiazole hybrid core be optimized?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours under reflux) and minimizes side products .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Analyze binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to correlate with redox activity .
- Molecular Dynamics : Assess conformational stability of the oxadiazole-thiazole scaffold in aqueous environments .
Q. How can discrepancies in biological activity data across studies be resolved?
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Assay Standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and statistical tests (e.g., ANOVA) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
